molecular formula C10H8BrNOS2 B7539801 N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide

N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide

Cat. No. B7539801
M. Wt: 302.2 g/mol
InChI Key: XJXLPEQEDJABHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide, commonly known as BTMTC, is a synthetic compound with potential applications in scientific research. It belongs to the class of thiophene-based compounds that have been studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of BTMTC involves its interaction with the active site of the target enzyme. It binds to the enzyme through hydrogen bonding and hydrophobic interactions, thereby inhibiting its activity. The exact mechanism of inhibition may vary depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
BTMTC has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. It also exhibits antioxidant activity, which can protect cells from oxidative damage. Furthermore, BTMTC has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using BTMTC in lab experiments is its high purity and stability. It can be easily synthesized and purified, and its structure can be confirmed by analytical techniques. However, one of the limitations of using BTMTC is its potential toxicity. It is important to use appropriate safety precautions when handling the compound.

Future Directions

There are several potential future directions for the study of BTMTC. One area of interest is the development of BTMTC derivatives with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of BTMTC's potential applications in the treatment of other neurological and inflammatory disorders. Additionally, the development of new synthetic methods for BTMTC and its derivatives could lead to more efficient and cost-effective production of these compounds.

Synthesis Methods

BTMTC can be synthesized by reacting 5-bromothiophene-2-carbaldehyde with thiophene-3-carboxylic acid in the presence of a suitable catalyst. The reaction mixture is then subjected to purification steps such as column chromatography to obtain pure BTMTC. The purity and yield of the synthesized compound can be determined by analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

BTMTC has been studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the brain. This makes BTMTC a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS2/c11-9-2-1-8(15-9)5-12-10(13)7-3-4-14-6-7/h1-4,6H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXLPEQEDJABHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NCC2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-Bromothiophen-2-yl)methyl)thiophene-3-carboxamide

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